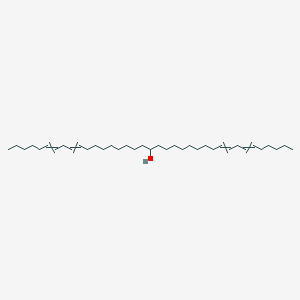

Heptatriaconta-6,9,28,31-tetraen-19-ol

Description

Contextualizing Heptatriaconta-6,9,28,31-tetraen-19-ol within Natural Product Chemistry and Lipidomics

While many long-chain alcohols are derived from natural sources, Heptatriaconta-6,9,28,31-tetraen-19-ol is primarily recognized through its applications in synthetic chemistry rather than as a widely identified natural product. In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, this specific 37-carbon alcohol is not a commonly reported metabolite. Its structural complexity, featuring four methylene-interrupted double bonds, suggests a potential biosynthetic relationship to polyunsaturated fatty acids. However, its significance to date is predominantly defined by its utility in the laboratory.

Overview of Structurally Diverse Polyene Alcohols in Biological Systems

Polyene alcohols and their derivatives are a diverse class of molecules with significant biological activities. The term "polyene" refers to the presence of multiple double bonds in the hydrocarbon chain. nih.gov In nature, these structures are found in various contexts:

Pheromones: Many insects utilize long-chain unsaturated alcohols as signaling molecules for mating and other behaviors. acs.org

Antifungal Agents: Polyene macrolides, such as Amphotericin B, represent a critical class of antifungal drugs that interact with fungal cell membranes. nih.govnih.gov

Antioxidants: The conjugated double bond systems in some polyenes, like carotenoids, are responsible for their ability to quench reactive oxygen species. avantiresearch.com

Structural Components: In plants, very long-chain fatty alcohols are precursors to cuticular waxes that form a protective barrier.

The arrangement and geometry of the double bonds in these molecules are crucial to their biological function and chemical properties.

Significance of Heptatriaconta-6,9,28,31-tetraen-19-ol as a Synthetic Intermediate and Core Scaffold in Advanced Materials Research

The primary importance of Heptatriaconta-6,9,28,31-tetraen-19-ol lies in its role as a key synthetic intermediate for the creation of functional materials, particularly in the realm of drug delivery. This long-chain alcohol serves as the structural backbone for the synthesis of the ionizable cationic lipid, (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate , more commonly known as DLin-MC3-DMA . avantiresearch.compeg.ink

DLin-MC3-DMA is a critical component of lipid nanoparticles (LNPs), which are advanced delivery systems for nucleic acid-based therapeutics, including siRNA and mRNA. peg.ink The unique structure of Heptatriaconta-6,9,28,31-tetraen-19-ol, with its two linoleyl-like chains, provides the necessary hydrophobic properties for the resulting cationic lipid to effectively form stable lipid bilayers and encapsulate nucleic acids. peg.ink The central hydroxyl group at the 19-position is the site of esterification with 4-(dimethylamino)butanoic acid to introduce the ionizable headgroup essential for the function of DLin-MC3-DMA.

The development of materials like DLin-MC3-DMA-containing LNPs has been instrumental in the clinical success of RNA-based therapies, highlighting the pivotal, albeit indirect, role of its precursor, Heptatriaconta-6,9,28,31-tetraen-19-ol, in advanced materials research for biomedical applications. The precise architecture of this alcohol is a foundational element in the design of these sophisticated, non-viral gene delivery systems.

Properties

Molecular Formula |

C37H68O |

|---|---|

Molecular Weight |

528.9 g/mol |

IUPAC Name |

heptatriaconta-6,9,28,31-tetraen-19-ol |

InChI |

InChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3 |

InChI Key |

MXYDYSQZZPJVJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Elucidation of Heptatriaconta 6,9,28,31 Tetraen 19 Ol

Methodologies for Determining Double Bond Geometry and Configuration (e.g., Z/E Isomerism)

The geometry of the four non-conjugated double bonds at positions 6, 9, 28, and 31 is a critical component of the molecule's identity. The distinction between Z (cis) and E (trans) isomers is most effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, primarily ¹H and ¹³C NMR.

In ¹H NMR spectroscopy, the coupling constant (J-value) between the two protons on a double bond (vinylic protons) is diagnostic of the geometry.

A Z (cis) configuration results in a smaller coupling constant, typically in the range of 10–12 Hz.

An E (trans) configuration leads to a larger coupling constant, generally between 14–18 Hz.

¹³C NMR spectroscopy provides complementary information through the chemical shifts of the carbons adjacent to the double bonds (allylic carbons). The stereochemistry of the double bond influences the shielding of these carbons due to the gamma-gauche effect.

In a Z (cis) isomer, the allylic carbons are shielded and thus resonate at a higher field (lower ppm value), typically around 27–28 ppm.

In an E (trans) isomer, the allylic carbons are deshielded and appear at a lower field (higher ppm value), usually around 32–33 ppm. rsc.org

For Heptatriaconta-6,9,28,31-tetraen-19-ol, analysis of 2D NMR data, such as COSY and HSQC, would be required to first assign the specific proton and carbon signals to their respective positions along the 37-carbon chain before the geometry of each of the four double bonds can be individually determined.

| Parameter | Z (cis) Isomer | E (trans) Isomer | Spectroscopic Technique |

|---|---|---|---|

| Vinylic Proton Coupling Constant (³JHH) | 10–12 Hz | 14–18 Hz | ¹H NMR |

| Allylic Carbon Chemical Shift (δ) | ~27–28 ppm (shielded) | ~32–33 ppm (deshielded) | ¹³C NMR |

Approaches for Resolving Chirality at the Hydroxyl-Bearing Carbon

The carbon at position 19 is a stereocenter, meaning it can exist in either an R or S absolute configuration. Determining this configuration is a significant challenge that cannot be resolved by standard NMR or mass spectrometry alone. The most widely accepted and powerful technique for this purpose is the modified Mosher's method . nih.govresearchgate.net

This method involves the chemical derivatization of the alcohol with two chiral reagents, the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. springernature.com Because these diastereomers have different spatial arrangements, they exhibit distinct chemical shifts in their ¹H NMR spectra. stackexchange.com

The procedure is as follows:

Esterification: The unknown alcohol is reacted in two separate experiments with (R)-MTPA chloride and (S)-MTPA chloride to produce the (S)-MTPA ester and the (R)-MTPA ester, respectively. stackexchange.com

¹H NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.

Data Analysis: The chemical shifts of protons on both sides of the C-19 stereocenter are carefully assigned. The difference in chemical shifts between the two esters (Δδ = δS - δR) is calculated for each assigned proton. mdpi.com

Configuration Assignment: By analyzing the sign of the Δδ values, the absolute configuration of the original alcohol can be determined. Protons that lie on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values, allowing for the assignment of the R or S configuration. nih.govmdpi.com

Other methods for resolving chirality include enzymatic kinetic resolution, which uses enzymes to selectively react with one enantiomer, or chiral chromatography, which separates the enantiomers based on their differential interaction with a chiral stationary phase. nih.govmdpi.comwikipedia.org However, Mosher's method remains a benchmark for the direct analytical determination of absolute configuration on a microscale.

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | React the alcohol with both (R)- and (S)-MTPA chloride. | Create a pair of diastereomeric esters. |

| 2. NMR Acquisition | Record high-resolution ¹H NMR spectra for each ester. | Obtain precise chemical shift data for comparison. |

| 3. Signal Assignment | Assign proton signals for the molecular fragments flanking the C-19 center. | Identify protons for comparative analysis. |

| 4. Calculation | Calculate Δδ (δS - δR) for each assigned proton. | Quantify the difference in magnetic environments. |

| 5. Assignment | Apply the established conformational model based on the signs of Δδ. | Determine the absolute (R/S) configuration. |

Spectroscopic Techniques for Comprehensive Structural Assignment in Research Contexts

A combination of spectroscopic techniques is essential to confirm the complete covalent structure of Heptatriaconta-6,9,28,31-tetraen-19-ol, including the carbon chain length, the location of the hydroxyl group, and the positions of the four double bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and deduce the elemental formula (C₃₇H₆₈O). nih.gov Tandem MS (MS/MS) techniques are employed to locate the double bonds. This often requires derivatization of the double bonds (e.g., via epoxidation) or the hydroxyl group to induce predictable fragmentation patterns and prevent migration of the double bonds during analysis. acs.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For this molecule, characteristic absorptions would include:

A broad O–H stretching band around 3300–3400 cm⁻¹, indicative of the alcohol group. pressbooks.pub

A C–O stretching vibration in the 1050–1150 cm⁻¹ region. pressbooks.pub

An sp² C–H stretching peak just above 3000 cm⁻¹ and a C=C stretching peak around 1650 cm⁻¹ (often weak for non-conjugated cis-alkenes), confirming the presence of double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework. aocs.org

¹H NMR: Provides information on the types of protons present. Olefinic protons (–CH=CH–) typically resonate around 5.3-5.4 ppm, the carbinol proton (–CHOH–) appears around 3.6 ppm, and bis-allylic protons (=CH–CH₂–CH=) are found further downfield around 2.8 ppm due to the influence of two double bonds. nih.gov

¹³C NMR: Determines the number of distinct carbon environments. Olefinic carbons resonate around 127–130 ppm, while the carbinol carbon (C-19) would appear in the 70–75 ppm range. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the carbon chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the precise locations of the double bonds and the hydroxyl group relative to the rest of the structure.

| Technique | Observed Feature | Expected Value / Region | Structural Implication |

|---|---|---|---|

| HRMS | Molecular Ion [M+H]⁺ | m/z 529.534 | Confirms elemental formula C₃₇H₆₈O |

| IR | O–H Stretch | ~3300–3400 cm⁻¹ (broad) | Presence of hydroxyl group |

| IR | C–O Stretch | ~1050–1150 cm⁻¹ | Presence of secondary alcohol |

| ¹H NMR | Olefinic Protons (–CH=CH–) | ~5.3–5.4 ppm | Presence of double bonds |

| ¹H NMR | Carbinol Proton (–CHOH–) | ~3.6 ppm | Presence of secondary alcohol |

| ¹H NMR | Bis-allylic Protons | ~2.8 ppm | Confirms 1,4-diene system (e.g., at C-8, C-30) |

| ¹³C NMR | Olefinic Carbons | ~127–130 ppm | Presence of double bonds |

| ¹³C NMR | Carbinol Carbon (C-19) | ~70–75 ppm | Position of the hydroxyl group |

Synthetic Strategies and Chemical Transformations of Heptatriaconta 6,9,28,31 Tetraen 19 Ol and Its Analogs

Total Synthesis Approaches to Long-Chain Polyunsaturated Alcohols

The total synthesis of long-chain polyunsaturated alcohols like Heptatriaconta-6,9,28,31-tetraen-19-ol presents significant challenges due to the need for precise control over the stereochemistry of the double bonds and the central chiral center. While a specific total synthesis for this exact molecule is not extensively documented in publicly available literature, strategies employed for structurally similar very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and related hydrocarbons offer valuable insights into potential synthetic routes.

A common strategy involves the convergent coupling of smaller, well-defined fragments. For instance, the synthesis of a C32 very-long-chain polyunsaturated fatty acid (VLC-PUFA) was achieved by coupling a saturated precursor with a polyunsaturated one derived from docosahexaenoic acid (DHA). This approach allows for the late-stage introduction of the polyunsaturated chain, minimizing the number of steps where the sensitive double bonds are subjected to harsh reaction conditions. A similar strategy could be envisioned for Heptatriaconta-6,9,28,31-tetraen-19-ol, where two C18 polyunsaturated chains are coupled to a central carbon atom that will bear the hydroxyl group.

The Wittig reaction is another cornerstone in the synthesis of polyunsaturated systems. It allows for the formation of carbon-carbon double bonds with a degree of stereocontrol. Stabilized Wittig reagents tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes. Given that the double bonds in Heptatriaconta-6,9,28,31-tetraen-19-ol are in the (Z) configuration, the use of non-stabilized ylides would be a suitable approach.

A plausible retrosynthetic analysis for Heptatriaconta-6,9,28,31-tetraen-19-ol could involve the disconnection at the C18-C19 and C19-C20 bonds. This would lead to two polyunsaturated alkyl fragments and a central one-carbon electrophile. The polyunsaturated fragments could be synthesized from readily available starting materials like linoleic acid. The assembly of these fragments could be achieved through various carbon-carbon bond-forming reactions, followed by the reduction of a central ketone to the secondary alcohol.

| Synthetic Strategy | Key Reactions | Advantages | Potential Challenges |

| Convergent Coupling | Grignard reaction, organolithium addition | Efficient assembly of complex molecules, late-stage introduction of sensitive functional groups | Potential for side reactions, purification of long-chain intermediates |

| Wittig Olefination | Wittig reaction | Stereocontrol over double bond formation | Stoichiometric use of phosphonium (B103445) salts, removal of triphenylphosphine (B44618) oxide byproduct |

| Cross-Coupling Reactions | Suzuki coupling, Negishi coupling | Mild reaction conditions, high functional group tolerance | Catalyst poisoning by impurities, cost of transition metal catalysts |

Stereoselective Synthesis of Heptatriaconta-6,9,28,31-tetraen-19-ol and its Chiral Derivatives

The hydroxyl group at the C-19 position of Heptatriaconta-6,9,28,31-tetraen-19-ol renders this carbon a stereocenter. Consequently, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this alcohol and its derivatives.

One powerful approach for the stereoselective synthesis of chiral secondary alcohols is through biocatalysis. Photoenzymatic cascade reactions have been reported to transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. This method typically involves two key steps: the stereoselective hydration of a C=C double bond by an oleate (B1233923) hydratase, followed by a photoactivated decarboxylation. Such a strategy could be adapted to produce chiral building blocks for the synthesis of Heptatriaconta-6,9,28,31-tetraen-19-ol.

Another established method for introducing chirality is through the use of asymmetric reducing agents for the conversion of a prochiral ketone to a chiral secondary alcohol. Reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation are highly effective for this purpose. In the context of synthesizing Heptatriaconta-6,9,28,31-tetraen-19-ol, a precursor ketone, Heptatriaconta-6,9,28,31-tetraen-19-one, could be reduced enantioselectively to the desired alcohol.

Furthermore, the stereochemistry of the double bonds can be controlled through the use of stereoselective olefination reactions. The Schlosser modification of the Wittig reaction, for instance, allows for the synthesis of (E)-alkenes with high stereoselectivity. While the target molecule contains (Z)-alkenes, other isomers or analogs with (E)-double bonds could be accessed through this method.

| Stereoselective Method | Key Reagent/Catalyst | Stereochemical Outcome | Applicability |

| Biocatalytic Hydration/Decarboxylation | Oleate hydratase, Photoactivated decarboxylase | Enantiomerically pure secondary alcohols | Synthesis of chiral building blocks from fatty acids |

| Asymmetric Ketone Reduction | Corey-Bakshi-Shibata (CBS) reagent, Noyori catalysts | Enantioselective formation of secondary alcohols | Final step in the synthesis of the chiral alcohol |

| Stereoselective Wittig Reaction | Non-stabilized ylides, Schlosser modification | (Z)- or (E)-alkenes | Control over double bond geometry |

Derivatization Pathways: Esterification and Amidation of the Hydroxyl Group

The secondary hydroxyl group in Heptatriaconta-6,9,28,31-tetraen-19-ol serves as a key functional handle for further derivatization, most commonly through esterification and amidation reactions. These transformations can be used to modify the physicochemical properties of the molecule, for instance, to enhance its lipophilicity or to introduce new functionalities.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through several well-established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a straightforward approach. However, given the potential for acid-catalyzed isomerization of the double bonds in the polyunsaturated chains, milder methods are often preferred.

The reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a highly efficient method for esterification that avoids strongly acidic conditions. For secondary alcohols, which can be more sterically hindered and prone to dehydration under acidic conditions, catalytic methods using cation exchange resins have also been developed.

A notable example of an ester derivative is (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, a compound used in lipid nanoparticles for drug delivery. This highlights the practical applications of such derivatives.

Amidation: While the direct conversion of an alcohol to an amide is less common than esterification, several methods have been developed to achieve this transformation. One approach involves a one-pot reaction where the alcohol is first converted to a suitable leaving group, which is then displaced by an amine. For instance, the reaction of alcohols with nitriles in the presence of a catalyst like molecular iodine can yield amides. Another method involves the direct coupling of alcohols and amines, which can be facilitated by transition metal catalysts or photoredox catalysis.

The amidation of triglycerides with amino alcohols has been studied, and these methods could potentially be adapted for the direct amidation of long-chain polyunsaturated alcohols.

| Derivatization Reaction | Reagents | Reaction Conditions | Key Features |

| Fischer Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Heat | Equilibrium reaction, potential for side reactions |

| Acylation | Acyl chloride or acid anhydride, base (e.g., pyridine) | Mild, room temperature | High yielding, avoids strong acids |

| Catalytic Amidation | Nitrile, iodine catalyst | Solvent-free, heat | Direct conversion of alcohol to amide |

| Photocatalytic Amidation | Amine, photoredox catalyst | Visible light, room temperature | Mild conditions, good functional group tolerance |

Functionalization of the Alkene Moieties for Advanced Applications

The four carbon-carbon double bonds in Heptatriaconta-6,9,28,31-tetraen-19-ol are reactive sites that can be selectively functionalized to create a wide range of new molecules with potentially useful properties. The ability to selectively modify one or more of these double bonds while preserving the others is a key challenge in the chemistry of polyunsaturated compounds.

Common transformations of alkenes include epoxidation, dihydroxylation, and oxidative cleavage. Epoxidation, typically carried out with peroxy acids like m-CPBA, would convert the double bonds into epoxide rings. These epoxides are versatile intermediates that can be opened with various nucleophiles to introduce new functional groups. Dihydroxylation, using reagents such as osmium tetroxide or potassium permanganate, would convert the alkenes into diols.

Oxidative cleavage of the double bonds, for example through ozonolysis, would break the carbon chain, leading to the formation of aldehydes or carboxylic acids. This can be a useful strategy for degrading the molecule into smaller, more easily analyzable fragments for structural elucidation, or for synthesizing shorter-chain bifunctional molecules.

More advanced functionalization strategies could involve transition metal-catalyzed reactions such as hydroboration-oxidation to introduce hydroxyl groups at positions adjacent to the double bonds, or metathesis reactions to form new carbon-carbon bonds. The selective functionalization of one double bond in the presence of others can be challenging but may be achieved by taking advantage of subtle differences in their reactivity or by using sterically demanding reagents.

| Alkene Functionalization | Reagents | Product | Potential Application |

| Epoxidation | m-CPBA, peroxyacetic acid | Epoxide | Intermediate for further nucleophilic attack |

| Dihydroxylation | OsO₄, KMnO₄ | Diol | Introduction of polarity, further derivatization |

| Ozonolysis | O₃, followed by reductive or oxidative workup | Aldehydes or carboxylic acids | Structural analysis, synthesis of shorter chains |

| Hydroboration-Oxidation | BH₃, H₂O₂, NaOH | Alcohol | Regioselective introduction of hydroxyl groups |

| Olefin Metathesis | Grubbs' or Schrock's catalyst | New alkenes | Carbon-carbon bond formation, polymerization |

Natural Occurrence and Biosynthetic Pathways of Long Chain Polyunsaturated Alcohols

Identification of Biological Sources Potentially Containing Heptatriaconta-6,9,28,31-tetraen-19-ol or Related Scaffolds

Very long-chain fatty alcohols are not commonly found in large quantities in most organisms; however, they play significant roles in specialized biological contexts. The unique structure of Heptatriaconta-6,9,28,31-tetraen-19-ol, with its C37 backbone, suggests that its natural sources, if they exist, would likely be organisms known for producing complex lipids.

Potential biological sources could include:

Marine Bacteria: Certain marine bacteria are known to produce very long-chain polyunsaturated fatty acids and hydrocarbons. For instance, some species of Shewanella have been found to synthesize eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and in some cases, even longer polyunsaturated hydrocarbons like hentriacontanonaene (C31:9). nih.gov The enzymatic machinery in these organisms for elongating and desaturating fatty acid chains could potentially be adapted to produce long-chain alcohols.

Insects: Insects utilize a wide variety of long-chain fatty alcohols as components of pheromones. frontiersin.orgfrontiersin.org For example, the silkmoth Bombyx mori produces bombykol, a C16 diene alcohol. frontiersin.org While typically shorter than C37, the biosynthetic pathways in insects demonstrate the capacity for generating diverse fatty alcohol structures.

Plants: Plant waxes, found on the cuticle of leaves, are complex mixtures that include very long-chain fatty alcohols. These alcohols are crucial for protecting the plant from environmental stressors. The enzymes responsible for wax biosynthesis could serve as a basis for producing molecules with similar chain lengths.

Oleaginous Yeasts: These yeasts, such as Yarrowia lipolytica and Lipomyces starkeyi, are known for their ability to accumulate large quantities of lipids. nrel.gov Through metabolic engineering, these organisms have been successfully used as platforms for the production of various fatty acid-derived molecules, including long-chain fatty alcohols. nrel.gov

While Heptatriaconta-6,9,28,31-tetraen-19-ol has not been definitively isolated from these sources, they represent logical starting points for bioprospecting efforts due to their established capabilities in complex lipid metabolism.

Enzymatic Mechanisms in the Biosynthesis of Very Long-Chain Fatty Alcohols

The biosynthesis of a very long-chain fatty alcohol like Heptatriaconta-6,9,28,31-tetraen-19-ol is a multi-step enzymatic process. It begins with precursors from the central fatty acid metabolism, which are then modified through a series of elongation and desaturation reactions before a final reduction step.

The key enzymatic steps are:

Fatty Acyl-CoA Synthesis: The process initiates with the formation of fatty acyl-CoA molecules, which serve as the primary substrates for subsequent modifications.

Reduction to Fatty Alcohol: The final and defining step in fatty alcohol synthesis is the reduction of a fatty acyl-CoA (or fatty acyl-ACP) to its corresponding primary alcohol. This reaction is catalyzed by Fatty Acyl-CoA Reductases (FARs) . These enzymes typically use NADPH as a reducing agent and proceed via a fatty aldehyde intermediate. nih.gov The substrate specificity of the FAR enzyme is a critical determinant of the chain length of the final alcohol product. nih.gov

Oxidation (Alternative Pathway): In some metabolic contexts, fatty alcohols can be oxidized back to fatty aldehydes and then to fatty acids. This reverse reaction is catalyzed by enzymes such as long-chain-alcohol oxidase or fatty alcohol dehydrogenase. wikipedia.org

The hypothetical biosynthesis of Heptatriaconta-6,9,28,31-tetraen-19-ol would likely involve a highly specific FAR capable of accommodating a C37 polyunsaturated acyl-CoA substrate.

Elongation and Desaturation Processes in Complex Lipid Biogenesis

The generation of the C37 tetra-unsaturated carbon backbone of Heptatriaconta-6,9,28,31-tetraen-19-ol from common C16 or C18 fatty acid precursors requires extensive modification by elongase and desaturase enzymes. These processes primarily occur on the endoplasmic reticulum membrane. researchgate.net

Elongation: Fatty acid elongation is a cyclical four-step process that adds two-carbon units to the growing acyl chain. The carbon donor for this process is typically malonyl-CoA. youtube.com A series of enzymes known as Elongases of Very Long-Chain Fatty Acids (ELOVLs) catalyze the initial condensation step, which is rate-limiting. nih.gov To achieve a C37 chain, multiple cycles of elongation would be necessary.

Desaturation: The introduction of double bonds into the fatty acid chain is catalyzed by fatty acid desaturases (FADS) . nih.gov These enzymes are highly specific regarding the position at which they introduce the double bond. For Heptatriaconta-6,9,28,31-tetraen-19-ol, a series of desaturase activities would be required to create the double bonds at the Δ6, Δ9, Δ28, and Δ31 positions. The biosynthesis of polyunsaturated fatty acids often involves a coordinated interplay between elongation and desaturation steps. youtube.comnih.gov

The specific sequence of these elongation and desaturation reactions would determine the final positions of the double bonds in the C37 precursor acid before its reduction to the corresponding alcohol.

Research on Heptatriaconta 6,9,28,31 Tetraen 19 Ol Derivatives in Advanced Bioresearch Formulations

Design Principles of Ionizable Lipids Featuring the Heptatriaconta-tetraen-19-ol Scaffold (e.g., DLin-MC3-DMA)

The hydrophilic headgroup typically contains a tertiary amine, which is the "ionizable" component. nih.gov This group is designed to have a specific acid-dissociation constant (pKa) that renders the lipid neutrally charged at physiological pH (around 7.4) but positively charged in the acidic environment of an endosome (pH 5.5-6.5). nih.govnih.gov This pH sensitivity is critical; neutrality in the bloodstream minimizes toxicity and non-specific interactions with cells, while the cationic charge in the endosome is crucial for the lipid's mechanism of action. youtube.com

The hydrophobic tails , derived from the Heptatriaconta-6,9,28,31-tetraen-19-ol scaffold, are characterized by multiple unsaturated bonds (in this case, linoleyl tails). nih.govinsidetx.com This unsaturation is a deliberate design choice that increases the fluidity of lipid membranes and promotes the formation of non-lamellar, inverted cone-shaped structures. insidetx.com This geometry is believed to be essential for disrupting the endosomal membrane to release the nucleic acid payload into the cytoplasm. umich.edu

Connecting the headgroup and tails is a linker region. In many advanced designs like DLin-MC3-DMA, this linker includes biodegradable bonds, such as esters. insidetx.commagtechjournal.com The inclusion of ester bonds is a key innovation aimed at enhancing the biodegradability of the lipid, allowing it to be broken down into non-toxic metabolites after delivering its cargo. insidetx.com This feature is vital for therapeutics that may require repeated administration. insidetx.com The careful tuning of these three components—headgroup pKa, tail unsaturation, and linker biodegradability—is a rational design strategy that has led to highly potent and clinically successful ionizable lipids. nih.govrsc.org

Physicochemical Parameters Governing Lipid Nanoparticle (LNP) Formulation and Stability

The successful formulation of Lipid Nanoparticles (LNPs) incorporating Heptatriaconta-tetraen-19-ol derivatives is critically dependent on several key physicochemical parameters. These attributes, including pKa, zeta potential, particle size, and polydispersity index (PDI), collectively govern the LNP's stability, encapsulation efficiency, and in vivo behavior. strath.ac.uk

pKa : The apparent pKa of the LNP, largely determined by the ionizable lipid component, is arguably the most critical parameter for delivery efficacy. nih.govbroadpharm.com It dictates the pH at which the nanoparticle surface is 50% ionized. liposomes.ca A strong correlation exists between the LNP's pKa and its gene-silencing activity, with an optimal range identified between 6.2 and 6.5 for efficient hepatic delivery. nih.govbroadpharm.comliposomes.ca DLin-MC3-DMA, a derivative of Heptatriaconta-6,9,28,31-tetraen-19-ol, was identified as a highly potent lipid with a pKa of 6.44, falling squarely within this optimal window. nih.govbroadpharm.combroadpharm.com This specific pKa ensures the LNP remains relatively neutral in the bloodstream (pH 7.4) but becomes positively charged upon entering the acidic endosome, which is essential for endosomal escape. nih.govfrontiersin.org

Zeta Potential : This parameter measures the surface charge of the LNPs at a given pH. While related to pKa, it provides a direct measure of the magnitude of the electrostatic repulsion or attraction between particles, which is a key predictor of colloidal stability. LNPs with a higher magnitude zeta potential (either positive or negative) are generally more stable against aggregation due to electrostatic repulsion. However, a highly positive surface charge at physiological pH can lead to increased toxicity and rapid clearance from circulation. Therefore, the goal is a near-neutral zeta potential in blood and a positive potential in the endosome. umich.edu

Size and Polydispersity Index (PDI) : The hydrodynamic size of LNPs is a crucial factor influencing their biodistribution and cellular uptake. For systemic delivery, a particle size generally between 50 and 200 nm is desired to avoid rapid renal clearance and to effectively reach target tissues like the liver. insidetx.com The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a formulation. A low PDI value (typically < 0.2) indicates a monodisperse and uniform population of nanoparticles, which is essential for reproducibility and predictable in vivo performance. researchgate.net

| Parameter | Typical Range/Value | Significance in LNP Formulation |

|---|---|---|

| pKa | 6.2 - 6.5 (Optimal for liver) | Governs pH-dependent charge, crucial for endosomal escape and minimizing toxicity. nih.govbroadpharm.com |

| Zeta Potential | -50 mV to +50 mV | Indicates surface charge and colloidal stability; influences interactions with biological components. |

| Particle Size (Diameter) | 50 - 200 nm | Affects biodistribution, cellular uptake, and clearance from the body. insidetx.com |

| Polydispersity Index (PDI) | < 0.2 | Measures the uniformity of particle size; essential for batch-to-batch consistency. researchgate.net |

Mechanistic Studies of Intracellular Delivery by LNPs Incorporating Heptatriaconta-tetraen-19-ol Derivatives

A primary obstacle in intracellular drug delivery is the entrapment and subsequent degradation of therapeutics within endo-lysosomal pathways. insidetx.com LNPs formulated with Heptatriaconta-tetraen-19-ol derivatives are explicitly designed to overcome this barrier through a sophisticated endosomal escape mechanism. pnas.org After cellular uptake via endocytosis, the LNP is sequestered within an endosome. insidetx.com As the endosome matures, its internal pH drops to approximately 5.0-6.0.

This acidic environment is the trigger for the LNP's action. The ionizable lipid, such as DLin-MC3-DMA, which was neutral at physiological pH, becomes protonated and acquires a positive charge. nih.gov This newfound positive charge facilitates electrostatic interactions with negatively charged anionic phospholipids (B1166683) present on the inner leaflet of the endosomal membrane. pnas.org According to a widely accepted model, this interaction between the cationic ionizable lipid and the anionic endosomal lipids induces a change in the lipid packing geometry. pnas.org The cone-like shape of the ionizable lipid, a result of its small headgroup and bulky, unsaturated tails, promotes a transition from a stable lipid bilayer (lamellar phase) to a non-bilayer hexagonal (HII) phase. umich.edupnas.org This structural rearrangement disrupts the integrity of the endosomal membrane, leading to its destabilization and the formation of pores, ultimately allowing the LNP and its encapsulated nucleic acid payload to escape into the cytoplasm. insidetx.compnas.org This process of membrane fusion and disruption, known as fusogenicity, is a critical determinant of the delivery efficiency of the LNP formulation. pnas.org

The unique pH-responsive nature of ionizable lipids derived from the Heptatriaconta-tetraen-19-ol scaffold is central to both the encapsulation and subsequent release of nucleic acid cargo. nih.govinsidetx.com The process of encapsulating negatively charged macromolecules like siRNA and mRNA is typically performed under acidic conditions (pH ~4). insidetx.com At this low pH, the tertiary amine headgroup of the ionizable lipid is fully protonated, conferring a strong positive charge to the lipid. nih.govresearchgate.net This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids, driving the condensation and efficient encapsulation of the cargo within the forming nanoparticle core. nih.govmdpi.com

Once the LNP has been formulated, the pH is neutralized to 7.4 for storage and administration. insidetx.com At this physiological pH, the ionizable lipid becomes deprotonated and largely neutral, securely trapping the nucleic acid payload within the stable LNP structure and protecting it from enzymatic degradation in the bloodstream. nih.gov

The release of the nucleic acid is triggered following the endosomal escape event described previously. Upon entry into the neutral pH environment of the cytoplasm (pH ~7.4), the ionizable lipid reverts to its neutral state. youtube.com This loss of positive charge weakens the electrostatic interaction holding the nucleic acid within the LNP core, facilitating the dissociation and release of the siRNA or mRNA cargo. The released nucleic acid is then free to engage with the cellular machinery (e.g., the RISC complex for siRNA or ribosomes for mRNA) to exert its therapeutic effect. insidetx.com

Optimization Strategies for LNP Performance through Lipid Component Modulation

The performance of LNPs is not dictated by the ionizable lipid alone but by the synergistic interplay of all four primary lipid components. insidetx.commdpi.com Modulating the chemical structure and molar ratios of these components is a key strategy for optimizing LNP characteristics such as delivery potency, biodistribution, and stability. bioprocessonline.cominsidetx.com A typical LNP formulation consists of:

Ionizable Lipid : The functional core, responsible for nucleic acid encapsulation and endosomal escape (e.g., DLin-MC3-DMA). insidetx.commdpi.com

Phospholipid : A "helper lipid," such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which provides structural integrity to the nanoparticle. insidetx.com The choice of phospholipid can also influence fusogenicity and endosomal escape. nih.gov

Sterol Lipid : Cholesterol is almost universally included to enhance particle stability, modulate membrane fluidity, and facilitate fusion with the endosomal membrane. nih.govinsidetx.com

PEGylated Lipid : A lipid conjugated to polyethylene (B3416737) glycol (PEG), which forms a protective hydrophilic corona on the LNP surface. This layer helps to control particle size during formulation and reduces opsonization (binding of blood proteins), thereby increasing circulation time in the bloodstream. insidetx.commdpi.com

Optimization is a process of fine-tuning the balance between these components. For instance, the ratio of the ionizable lipid to the nucleic acid payload (the N/P ratio) is critical for efficient encapsulation and particle formation. insidetx.com The percentage of the PEG-lipid can be adjusted to control the final particle size and influence in vivo pharmacokinetics; however, too much PEG can hinder cellular uptake and endosomal escape (the "PEG dilemma"). insidetx.commdpi.com Similarly, altering the helper lipid from a saturated one like DSPC to an unsaturated one like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can enhance the fusogenic properties of the LNP and improve delivery efficacy. nih.gov By systematically modulating the identity and molar ratios of each lipid component, researchers can tailor LNP formulations for specific applications, payloads, and target tissues. bioprocessonline.comnih.gov

| LNP Component | Example Compound | Typical Molar Ratio (%) | Primary Function & Optimization Strategy |

|---|---|---|---|

| Ionizable Lipid | DLin-MC3-DMA | ~50% | Encapsulation and endosomal escape. Optimization involves selecting lipids with ideal pKa and biodegradable linkers. nih.govinsidetx.com |

| Phospholipid (Helper) | DSPC | ~10% | Structural support. Can be modulated (e.g., using DOPE) to enhance fusogenicity. frontiersin.orgnih.gov |

| Sterol Lipid | Cholesterol | ~38.5% | Stabilizes the LNP structure and modulates membrane fluidity. nih.govinsidetx.com |

| PEGylated Lipid | DMG-PEG | ~1.5% | Controls particle size and increases circulation half-life. Ratio is adjusted to balance stability and cellular uptake. frontiersin.orginsidetx.commdpi.com |

Compound Reference Table

| Common Name/Abbreviation | Full Chemical Name |

| DLin-MC3-DMA (MC3) | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |

| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine |

| DOPE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine |

| DLinDMA | 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane |

| DLin-KC2-DMA | 2,2-dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane |

| DODMA | 1,2-dioleyloxy-3-dimethylaminopropane |

| Cholesterol | (3β)-cholest-5-en-3-ol |

| DMG-PEG | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol |

Biological and Cellular Interactions of Heptatriaconta 6,9,28,31 Tetraen 19 Ol Derivatives Mechanistic Focus

Molecular Interactions with Cellular Membranes and Subcellular Organelles

The function of derivatives of Heptatriaconta-6,9,28,31-tetraen-19-ol, such as DLin-MC3-DMA, is fundamentally linked to their pH-responsive nature. nih.gov These ionizable lipids are engineered to have a pKa value (typically between 6.2 and 6.7) that keeps them electrically neutral at the physiological pH of 7.4 found in the bloodstream. nih.govnih.govaxispharm.com This neutrality is crucial for minimizing non-specific interactions with the negatively charged membranes of blood cells, thereby reducing toxicity and prolonging circulation time. insidetx.com

Upon cellular uptake and trafficking into endosomes, the internal environment becomes progressively more acidic, with the pH dropping to between 5.5 and 6.5. nih.gov In this acidic milieu, the tertiary amine headgroup of the ionizable lipid becomes protonated, conferring a net positive charge. insidetx.comnih.gov This charge switch is the critical trigger for the lipid's primary function: mediating endosomal escape. nih.govresearchgate.net

The newly cationic lipid headgroups interact electrostatically with anionic phospholipids (B1166683), such as phosphatidylserine, which are present on the inner leaflet of the endosomal membrane. insidetx.comresearchgate.netrsc.org This interaction, combined with the specific cone-like molecular geometry imparted by the bulky, unsaturated tails of the Heptatriaconta-6,9,28,31-tetraen-19-ol backbone, disrupts the endosomal membrane's stable bilayer structure. researchgate.netnih.gov The accumulation of these ion pairs induces a phase transition from a lamellar (bilayer) structure to a non-lamellar, inverted hexagonal (HII) phase. insidetx.comnih.gov The formation of these unstable, non-bilayer structures within the endosomal membrane leads to its destabilization and eventual rupture, allowing the encapsulated nucleic acid cargo to be released from the endosome into the cell's cytoplasm. nih.govinsidetx.com

Table 1: pH-Dependent Interactions of Ionizable Lipids

| Location | Environmental pH | Ionizable Lipid Charge | Interaction with Membranes | Outcome |

| Bloodstream | ~7.4 | Neutral | Minimal interaction with cell membranes | LNP stability, reduced toxicity |

| Early Endosome | ~6.5 - 6.8 | Positive (Protonated) | Electrostatic interaction with anionic lipids | Membrane destabilization initiated |

| Late Endosome | ~5.0 - 5.5 | Positive (Protonated) | Formation of non-bilayer hexagonal phases | Endosomal rupture and cargo release |

Pathways of Cellular Uptake and Intracellular Trafficking of LNP Formulations

Lipid nanoparticles formulated with derivatives of Heptatriaconta-6,9,28,31-tetraen-19-ol enter target cells predominantly through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle. researchgate.netresearchgate.net The specific uptake mechanism can be cell-type dependent but generally involves pathways such as clathrin-mediated endocytosis and macropinocytosis. nih.govnih.gov

In the context of liver-targeted delivery, a well-studied mechanism involves the adsorption of endogenous proteins, particularly Apolipoprotein E (ApoE), onto the surface of the LNP upon entering the bloodstream. nih.gov This ApoE coating is then recognized by the low-density lipoprotein receptor (LDLR) highly expressed on the surface of hepatocytes, triggering receptor-mediated endocytosis. nih.gov

Once internalized, the LNP-containing vesicle begins a journey through the endo-lysosomal pathway. It first matures into an early endosome, characterized by a slightly acidic pH of 6.5–6.8. nih.gov Subsequently, the vesicle traffics further and matures into a late endosome, where the pH drops to between 5.0 and 5.5. nih.govnih.gov It is within these compartments that the ionizable lipid-mediated membrane disruption is designed to occur.

This endosomal escape is a critical and rate-limiting step for successful delivery. A significant portion of LNPs that fail to escape are trafficked to lysosomes, which are highly acidic (pH ~4.5) and contain degradative enzymes that destroy the nucleic acid cargo. researchgate.netnih.gov Studies using advanced imaging have estimated that only a very small fraction of the internalized nucleic acid payload, perhaps as low as 1-2%, successfully escapes into the cytoplasm to exert its therapeutic effect. nih.govnih.gov

Role in Gene Silencing and Protein Expression Modulation at the Cellular Level

The ultimate role of Heptatriaconta-6,9,28,31-tetraen-19-ol derivatives in LNPs is to act as a vehicle to transport nucleic acids into the cytoplasm, where they can interact with the cellular machinery. nih.govyoutube.com

In the case of siRNA delivery for gene silencing, once the siRNA is released from the endosome, it must dissociate from the ionizable lipids. nih.gov The free siRNA is then recognized by and loaded into a multi-protein complex known as the RNA-induced silencing complex (RISC). researchgate.net The RISC complex becomes activated and uses the siRNA as a guide to identify and bind to messenger RNA (mRNA) molecules that have a complementary sequence. This binding leads to the enzymatic cleavage and subsequent degradation of the target mRNA, effectively preventing its translation into a protein and thereby "silencing" the expression of the corresponding gene. researchgate.net

When the cargo is mRNA, the goal is to modulate protein expression. After release into the cytoplasm, the mRNA is recognized by the cell's ribosomes, the machinery responsible for protein synthesis. The ribosomes translate the genetic code carried by the mRNA to produce a specific protein. insidetx.comresearchgate.net This allows for the expression of therapeutic proteins, such as antigens for vaccines or functional enzymes to replace deficient ones in certain genetic disorders.

Table 2: Functional Outcomes of LNP-Mediated Nucleic Acid Delivery

| Nucleic Acid Cargo | Cellular Machinery Involved | Mechanism of Action | Ultimate Cellular Effect |

| siRNA | RNA-induced silencing complex (RISC) | RISC-mediated cleavage of target mRNA | Gene Silencing (Reduced protein expression) |

| mRNA | Ribosomes | Translation of mRNA sequence into protein | Protein Expression (Production of a new protein) |

Investigations into Metabolic Fate and Enzymatic Transformations within Cellular Systems

For therapeutic applications, particularly those requiring multiple doses, the metabolic fate and biodegradability of LNP components are of paramount importance to ensure safety and prevent lipid accumulation in tissues. insidetx.comnih.gov Modern ionizable lipids derived from molecules like Heptatriaconta-6,9,28,31-tetraen-19-ol are often designed with biodegradable features.

A primary strategy for achieving biodegradability is the incorporation of chemically labile linkages, most commonly ester bonds, within the hydrophobic tails of the ionizable lipid. nih.gov These ester linkages are generally stable at physiological pH but are susceptible to hydrolysis by intracellular enzymes, specifically carboxylesterases. nih.gov

This enzymatic cleavage breaks the lipid down into smaller, more hydrophilic metabolites. nih.gov These breakdown products are typically non-toxic and can be readily processed and eliminated from the cell and the body through natural metabolic pathways. insidetx.com The rational design of these lipids involves a careful balance: the biodegradable bonds must be stable enough to allow the LNP to reach its target and deliver its payload, yet labile enough to ensure rapid clearance after its function is complete. insidetx.comnih.gov This approach significantly improves the biocompatibility and safety profile of the delivery platform. nih.gov

Chemical Derivatization and Structure Activity Relationship Studies of Heptatriaconta 6,9,28,31 Tetraen 19 Ol Analogs

Systematic Modification of Alkyl Chain Lengths and Unsaturation Patterns

Systematic studies on ionizable lipids have shown that varying the alkyl chain length can influence the physicochemical properties of the resulting LNPs. For instance, in a study comparing neutral phospholipids (B1166683) with different alkyl chain lengths, it was observed that an increase in chain length led to a larger mean particle size of the lipid nanoparticles, while the concentration of the entrapped drug decreased. nih.gov However, LNPs with longer alkyl chains exhibited greater stability over time. nih.gov In the context of ionizable lipids for mRNA delivery, it has been demonstrated that small changes in the hydrophobicity by altering alkyl tail length can drastically affect mRNA translation. researchgate.net For example, one study found that shorter ionizable lipid tails may lead to higher transfection of LNPs encapsulating larger mRNAs, while longer tails may be more effective for smaller mRNA cargos. researchgate.net

The degree of unsaturation in the alkyl chains is another critical factor. The presence of double bonds can increase the fluidity of the lipid bilayer, which is believed to facilitate endosomal escape of the nucleic acid payload. Studies have shown that decreasing the degree of saturation by introducing one, two, or three double bonds per alkyl chain can lead to a significant increase in the fusogenicity of the formulation and, consequently, its biological performance. biorxiv.org The linoleyl tail, which is present in Heptatriaconta-6,9,28,31-tetraen-19-ol, was specifically selected during the optimization of the potent ionizable lipid DLin-MC3-DMA due to the beneficial effects of its unsaturation. However, research also indicates that simply increasing the number of unsaturations does not always lead to improved potency, suggesting a complex relationship that may also depend on the specific location and configuration of the double bonds. tdl.orgnih.gov

| Parameter | Observation | Impact on LNP Performance | Source |

|---|---|---|---|

| Alkyl Chain Length | Increased length leads to larger particle size and lower drug entrapment but greater stability. Optimal length is dependent on the size of the mRNA cargo. | Modulates stability and transfection efficiency. | nih.govresearchgate.net |

| Degree of Unsaturation | Introduction of double bonds generally increases fusogenicity and biological performance. | Enhances endosomal escape and delivery potency. | biorxiv.org |

| Unsaturation Pattern | The specific position and configuration of double bonds are important; increased unsaturation does not always improve efficacy. | Fine-tunes the fusogenic properties and overall effectiveness. | tdl.orgnih.gov |

Exploration of Diverse Head Group Chemistries in Ionizable Lipids

The hydroxyl group at the 19th position of Heptatriaconta-6,9,28,31-tetraen-19-ol is the primary site for the attachment of various head groups, transforming the parent alcohol into an ionizable lipid. The chemistry of this head group is a key determinant of the LNP's ability to encapsulate nucleic acids and release them into the cytoplasm.

A significant derivative of Heptatriaconta-6,9,28,31-tetraen-19-ol is the ionizable lipid (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, also known as DLin-MC3-DMA. acs.orgnih.gov This molecule features a dimethylamino head group linked via a butanoate ester. The tertiary amine in the head group has a pKa of approximately 6.44, which is crucial for its function. broadpharm.com At a low pH, such as within an endosome, the amine becomes protonated, leading to a net positive charge that facilitates interaction with the negatively charged endosomal membrane and subsequent release of the nucleic acid payload. At physiological pH, the lipid is nearly neutral, which reduces toxicity. acs.org

The structure-activity relationship of the head group has been extensively studied. For instance, a library of 56 ionizable lipids was synthesized and tested by modifying the amino head groups with varying pKa values and linkage structures. acs.org These studies revealed a strong correlation between the lipid pKa and the in vivo gene silencing activity, with an optimal pKa range of 6.2 to 6.5 for efficient siRNA delivery. acs.org

| Head Group Modification | Key Feature | Impact on Function | Example | Source |

|---|---|---|---|---|

| Dimethylamino butanoate | Ionizable tertiary amine with a pKa of ~6.44. | Enables efficient nucleic acid encapsulation at low pH and endosomal escape. | DLin-MC3-DMA | acs.orgbroadpharm.com |

| Varied Amino Head Groups | Systematic variation of pKa and linker structures. | Demonstrated a direct correlation between pKa and in vivo gene silencing efficiency. | Library of 56 ionizable lipids | acs.org |

Impact of Stereochemistry on Functional Performance in Bioresearch Systems

Recent research has highlighted the significant role of stereochemistry in the performance of ionizable lipids. While many synthetic lipids, including derivatives of Heptatriaconta-6,9,28,31-tetraen-19-ol, are produced as racemic mixtures, studies on other ionizable lipids have shown that specific stereoisomers can offer improved efficacy and safety profiles.

For example, a study investigating the stereoisomers of the ionizable lipid ALC-315, which is used in the Pfizer-BioNTech COVID-19 vaccine, found that a single stereoisomer enhanced mRNA transfer efficiency while reducing associated cytotoxicity in human cell lines. acs.orgssbcrack.comnih.gov Specifically, the (S,S)-enantiomer was found to have the lowest cytotoxicity. acs.org Another study on derivatives of the ionizable lipid C12-200 demonstrated that LNPs formulated with the stereopure S enantiomer delivered significantly more mRNA in vivo compared to the racemic mixture or the R enantiomer. nih.govresearchgate.net These findings suggest that stereopure LNPs may be better tolerated in vivo. nih.gov

While specific studies on the stereoisomers of Heptatriaconta-6,9,28,31-tetraen-19-ol derivatives are not yet widely published, the existing research on other ionizable lipids strongly indicates that the stereochemistry at the 19th position of the Heptatriaconta backbone could have a profound impact on the performance of the resulting LNPs. Future research will likely focus on the stereoselective synthesis of Heptatriaconta-6,9,28,31-tetraen-19-ol analogs to explore these potential benefits.

| Ionizable Lipid | Stereoisomer | Observed Effect | Source |

|---|---|---|---|

| ALC-315 | Single stereoisomer | Enhanced mRNA transfer efficiency and reduced cytotoxicity. | acs.orgssbcrack.comnih.gov |

| C12-200 derivative | Stereopure S enantiomer | Delivered up to 6.1-fold more mRNA in vivo compared to racemic and R-enantiomer controls. | nih.govresearchgate.net |

Development of Novel Conjugates for Targeted Delivery

To enhance the therapeutic potential of LNPs formulated with Heptatriaconta-6,9,28,31-tetraen-19-ol analogs, researchers are exploring the development of novel conjugates for targeted delivery. This involves attaching targeting ligands to the surface of the LNPs to direct them to specific cells, tissues, or organs.

One common strategy is to conjugate antibodies or other molecules to the PEG-lipid component of the LNP formulation. For instance, LNPs have been conjugated with antibodies against PECAM-1 for lung-targeted delivery and with antibodies against CD3, CD4, and CD5 for T lymphocyte targeting. Another approach involves the direct conjugation of targeting ligands to the ionizable lipids themselves. rsc.org

While specific examples of conjugates derived directly from Heptatriaconta-6,9,28,31-tetraen-19-ol are not extensively detailed in the available literature, the principles of LNP surface modification are broadly applicable. The development of targeted LNPs using derivatives of this versatile scaffold holds promise for improving the efficacy and reducing the off-target effects of nucleic acid therapies. acs.org

| Targeting Strategy | Description | Example Application | Source |

|---|---|---|---|

| Antibody Conjugation to PEG-Lipid | Attachment of antibodies to the PEGylated lipid component of the LNP. | PECAM-1 antibodies for lung targeting; CD3, CD4, CD5 antibodies for T lymphocyte targeting. | |

| Direct Ligand Conjugation to Lipids | Covalent attachment of targeting moieties directly to the lipid components of the LNP. | Enables precise control over ligand density on the LNP surface. | rsc.org |

Advanced Analytical Methodologies for Compound and Derivative Analysis in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the confirmation of identity and the assessment of purity for Heptatriaconta-6,9,28,31-tetraen-19-ol and its derivatives like D-Lin-MC3-DMA. This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity.

In a typical workflow, a reversed-phase liquid chromatography (RPLC) method is employed to separate the primary lipid component from any synthesis-related impurities or degradation products. The use of a C18 or a phenyl-hexyl column is common for the separation of these lipophilic molecules. The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, with an aqueous component, sometimes containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of molecules, as it is a soft ionization method that minimizes fragmentation of the parent molecule. High-resolution mass spectrometry, such as time-of-flight (TOF-MS), is then used to determine the accurate mass of the compound, which can be compared to its theoretical mass for identity confirmation. For instance, a technical note from SCIEX demonstrates the use of a ZenoTOF 7600 system for the comprehensive characterization of D-Lin-MC3-DMA and its impurities. The analysis confirmed the mass of the singly charged parent ion to within 1 ppm of its theoretical m/z.

Furthermore, LC-MS is invaluable for impurity profiling. By analyzing the mass-to-charge ratios of minor peaks in the chromatogram, potential impurities arising from oxidation, saturation, or desaturation of the lipid tails can be identified and quantified. This is critical for ensuring the quality and consistency of the lipid raw material before its incorporation into LNP formulations. Waters Corporation has published application notes detailing the use of their BioAccord LC-MS system for the rapid analysis of LNP components, including the identification and quantification of impurities in D-Lin-MC3-DMA.

Table 1: Representative LC-MS Parameters for D-Lin-MC3-DMA Analysis

| Parameter | Value |

| Chromatography | |

| Column | Reversed-phase C18 or Phenyl-Hexyl |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of lipid and impurities |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan and/or Tandem MS (MS/MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Heptatriaconta-6,9,28,31-tetraen-19-ol and its derivatives. While LC-MS provides information on mass and purity, NMR provides atom-level information about the molecule's structure, connectivity, and stereochemistry. Both ¹H (proton) and ¹³C (carbon) NMR are routinely used for this purpose.

The ¹H NMR spectrum of Heptatriaconta-6,9,28,31-tetraen-19-ol would exhibit characteristic signals corresponding to the different types of protons in the molecule. The olefinic protons of the four double bonds (at positions 6, 9, 28, and 31) would appear in the downfield region, typically between 5.0 and 5.5 ppm. The specific chemical shifts and coupling patterns of these protons can help to confirm the Z (cis) stereochemistry of the double bonds. The proton on the carbon bearing the hydroxyl group (-CH-OH) would appear as a multiplet in the mid-field region. The numerous methylene (B1212753) (-CH₂-) groups of the long aliphatic chains would give rise to a complex series of overlapping signals in the upfield region, typically between 1.2 and 1.6 ppm, while the terminal methyl (-CH₃) protons would appear as a triplet around 0.9 ppm.

For the D-Lin-MC3-DMA derivative, additional signals would be present in the ¹H NMR spectrum corresponding to the 4-(dimethylamino)butanoate headgroup. These would include signals for the two methyl groups attached to the nitrogen, the methylene groups of the butanoate chain, and the methylene group adjacent to the ester oxygen.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbons of the double bonds would resonate in the 120-135 ppm region, while the carbon attached to the hydroxyl group would be found further downfield. The carbons of the aliphatic chains would appear in the upfield region of the spectrum.

While detailed NMR spectral data for Heptatriaconta-6,9,28,31-tetraen-19-ol is not widely published in the peer-reviewed literature, chemical suppliers such as MedKoo Biosciences and BroadPharm indicate that NMR data is used for quality control and is available upon request, confirming its critical role in verifying the structure of the synthesized compound.

Cryo-Electron Microscopy (Cryo-EM) for LNP Morphology and Internal Structure

When Heptatriaconta-6,9,28,31-tetraen-19-ol, in the form of an ionizable lipid like D-Lin-MC3-DMA, is formulated into lipid nanoparticles (LNPs), Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for visualizing the morphology and internal structure of these nanoparticles. Cryo-EM allows for the observation of the LNPs in a near-native, hydrated state, providing high-resolution images of individual particles.

Studies utilizing Cryo-EM to analyze LNPs formulated with D-Lin-MC3-DMA have revealed important structural features. The nanoparticles are typically observed to be spherical or nearly spherical in shape. A key characteristic often noted is the presence of an electron-dense core, which is thought to be where the encapsulated nucleic acid, such as mRNA or siRNA, resides in complex with the protonated ionizable lipid. The outer shell of the LNP is composed of a lipid monolayer.

The ability of Cryo-EM to resolve the fine structure of these nanoparticles is crucial for understanding how different formulation parameters, such as the lipid composition and the ratio of lipids to nucleic acid, affect the final structure of the LNP. This information is vital for optimizing the delivery vehicle for stability and efficient delivery of the nucleic acid cargo. For instance, research has shown that variations in LNP composition can influence the internal structure, which in turn can impact the efficacy of the formulation.

Dynamic Light Scattering (DLS) and Zeta Potential Measurements for Nanoparticle Characterization

Dynamic Light Scattering (DLS) and zeta potential measurements are fundamental techniques for the characterization of LNP formulations containing Heptatriaconta-6,9,28,31-tetraen-19-ol derivatives. These methods provide valuable information about the bulk properties of the nanoparticle suspension, including particle size, size distribution, and surface charge.

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles in suspension. From these fluctuations, the hydrodynamic diameter of the particles can be calculated. A key parameter obtained from DLS is the polydispersity index (PDI), which is a measure of the broadness of the size distribution. A low PDI value (typically below 0.2) indicates a monodisperse and homogenous nanoparticle population, which is generally desirable for drug delivery applications.

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. For LNPs containing ionizable lipids like D-Lin-MC3-DMA, the zeta potential is highly pH-dependent. At acidic pH, the tertiary amine of the ionizable lipid is protonated, resulting in a positive zeta potential. As the pH is raised to physiological levels (around 7.4), the amine group becomes deprotonated, and the surface charge of the LNP becomes nearly neutral or slightly negative. This pH-responsive behavior is a critical feature for the effective encapsulation of nucleic acids at low pH and for the interaction with and subsequent escape from the endosome inside the cell.

Table 2: Typical DLS and Zeta Potential Data for D-Lin-MC3-DMA-based LNPs

| Parameter | Typical Value | Significance |

| Hydrodynamic Diameter (Z-average) | 80 - 150 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse population. |

| Zeta Potential (at neutral pH) | -10 to +10 mV | Near-neutral charge at physiological pH reduces non-specific interactions. |

| Zeta Potential (at acidic pH) | > +30 mV | Positive charge at acidic pH facilitates nucleic acid complexation. |

Quantitative Assays for Nucleic Acid Encapsulation and Integrity in LNPs

Ensuring high encapsulation efficiency and maintaining the integrity of the nucleic acid cargo are paramount for the therapeutic efficacy of LNPs. Several quantitative assays are employed to assess these critical quality attributes in formulations containing Heptatriaconta-6,9,28,31-tetraen-19-ol derivatives.

The most widely used method for determining encapsulation efficiency is the RiboGreen® assay. RiboGreen® is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. The assay is performed by measuring the fluorescence of the LNP suspension before and after the addition of a detergent, such as Triton™ X-100. Before the addition of the detergent, the dye can only bind to unencapsulated or surface-adsorbed nucleic acid. After the LNP membrane is disrupted by the detergent, the encapsulated nucleic acid is released and becomes accessible to the dye, resulting in a large increase in fluorescence. By comparing the fluorescence intensities, the percentage of encapsulated nucleic acid can be accurately calculated. High encapsulation efficiencies, often exceeding 90%, are typically reported for D-Lin-MC3-DMA-based LNPs. nih.gov

In addition to encapsulation efficiency, it is also important to ensure that the nucleic acid has not been degraded during the formulation process. Gel electrophoresis, typically agarose (B213101) gel electrophoresis for larger molecules like mRNA or plasmid DNA, and polyacrylamide gel electrophoresis (PAGE) for smaller oligonucleotides like siRNA, can be used to assess the integrity of the nucleic acid. The nucleic acid is first extracted from the LNPs and then run on the gel. The presence of a single, sharp band at the expected molecular weight indicates that the nucleic acid is intact, while the appearance of smears or lower molecular weight bands would suggest degradation.

Emerging Research Frontiers and Academic Outlook

Expanding the Utility of Heptatriaconta-tetraen-19-ol Scaffold-Based Lipids beyond Nucleic Acid Delivery

Heptatriaconta-6,9,28,31-tetraen-19-ol, also known as DLin-MC3-DMA, has been a cornerstone in the clinical success of siRNA delivery, most notably in the first FDA-approved RNAi therapy. biomaterials.orgovid.com Its unique structure, featuring a tertiary amine headgroup and unsaturated hydrocarbon tails, is pivotal to its function. The ionizable nature of the headgroup (pKa of 6.44) allows for efficient encapsulation of negatively charged nucleic acids at low pH and a neutral surface charge at physiological pH, facilitating endosomal escape and cytoplasmic delivery. nih.govnih.gov

The versatility of the scaffold also opens avenues for targeting specific cells and tissues beyond the liver, which is the primary site of accumulation for many current LNP formulations. ovid.comacs.org By modifying the lipid structure or incorporating targeting ligands, researchers are working to engineer nanoparticles that can deliver various therapeutic agents to other organs and cell types, a critical step in broadening the applicability of LNP-based therapies.

Integration with Novel Nanomaterials and Drug Delivery Platforms

The integration of Heptatriaconta-6,9,28,31-tetraen-19-ol into multi-component, hybrid nanomaterials represents a significant leap forward in creating sophisticated drug delivery platforms. A notable example is the development of ultrasound-activatable lipid nanoparticles (ULNPs) for cancer immunotherapy. In this innovative approach, a specially designed "sono-adjuvant lipid" is incorporated into a lipid nanoparticle formulation that includes Heptatriaconta-6,9,28,31-tetraen-19-ol. researchgate.net

These ULNPs are designed to remain inactive until they are exposed to localized ultrasound stimulation. This activation triggers a region-confined innate immune response, enhancing the efficacy of co-delivered mRNA vaccines. The formulation for these ULNPs includes the ionizable lipid (Heptatriaconta-6,9,28,31-tetraen-19-ol), a helper lipid, a PEGylated lipid, cholesterol, and the novel sono-adjuvant lipid. researchgate.net This platform demonstrates how the foundational Heptatriaconta-6,9,28,31-tetraen-19-ol scaffold can be augmented with other nanomaterials to create stimuli-responsive delivery systems with enhanced therapeutic effects.

The ability to combine this lipid with other materials opens up possibilities for creating "smart" drug delivery systems that can respond to specific biological cues or external stimuli. This could lead to more precise and effective treatments for a variety of diseases, minimizing off-target effects and maximizing therapeutic outcomes.

Computational Modeling and In Silico Design of Optimized Derivatives

The rational design of more effective lipid-based delivery systems is increasingly being driven by computational modeling and in silico design. These powerful tools provide atomic-level insights into the structure and behavior of lipid nanoparticles, which are often beyond the reach of current experimental techniques. nih.gov Classical molecular dynamics (MD) simulations are being employed to study the interactions between Heptatriaconta-6,9,28,31-tetraen-19-ol and other components of the LNP, as well as with the encapsulated cargo and biological membranes. nih.govresearchgate.net

Researchers are developing new force field parameters for Heptatriaconta-6,9,28,31-tetraen-19-ol to improve the accuracy of these simulations. researchgate.net These models can predict how changes in the lipid structure will affect the stability, encapsulation efficiency, and delivery potency of the resulting nanoparticles. Furthermore, machine learning algorithms are being developed to predict the knockdown efficiency of siRNA-LNP formulations, accelerating the design and optimization process. caymanchem.com

This in silico approach allows for the high-throughput screening of virtual libraries of lipid derivatives, identifying promising candidates for synthesis and experimental validation. By understanding the structure-activity relationships, scientists can rationally design next-generation ionizable lipids with improved biodegradability, efficacy, and safety profiles. nih.gov This computational-driven design process is expected to significantly reduce the time and cost associated with the development of new and improved drug delivery systems based on the Heptatriaconta-6,9,28,31-tetraen-19-ol scaffold.

Table 1: Computational Approaches in the Study of Heptatriaconta-6,9,28,31-tetraen-19-ol-based LNPs

| Computational Method | Application | Key Findings/Goals |

| Molecular Dynamics (MD) Simulations | Investigating the molecular structure and interactions within LNPs. | Provides insights into lipid aggregation, RNA encapsulation, and membrane fusion processes. nih.govcaymanchem.com |

| Force Field Development | Creating accurate parameters for simulating Heptatriaconta-6,9,28,31-tetraen-19-ol. | Improves the predictive power of MD simulations for LNP behavior. researchgate.net |

| Machine Learning (ML) | Predicting the in vitro and in vivo efficacy of siRNA-LNP formulations. | Accelerates the optimization of LNP composition and reduces the need for extensive experimental screening. caymanchem.com |

| In Silico Screening | Virtually evaluating libraries of lipid derivatives for desired properties. | Identifies promising new lipid structures for enhanced delivery and reduced toxicity. nih.gov |

Sustainable and Scalable Production Methodologies for the Compound and its Advanced Derivatives

The translation of promising lipid nanoparticle formulations from the laboratory to clinical and commercial scales hinges on the availability of sustainable and scalable production methodologies. For the formulation of LNPs containing Heptatriaconta-6,9,28,31-tetraen-19-ol, microfluidic-based manufacturing has emerged as a robust and reproducible method. ovid.comnih.gov This technique allows for precise control over the mixing of lipid and aqueous phases, resulting in nanoparticles with uniform size and high encapsulation efficiency. Microfluidic platforms are highly scalable, capable of producing LNPs for both small-scale research and large-scale clinical and commercial manufacturing. nih.gov

From a sustainability perspective, the chemical synthesis of ionizable lipids is an area of active research. Traditional multi-step synthesis of lipids like Heptatriaconta-6,9,28,31-tetraen-19-ol can be complex and generate significant waste. To address this, "Green Chemistry" approaches are being explored. One such method involves the use of enzyme catalysts, such as Candida antarctica Lipase B, for the one-step synthesis of libraries of biodegradable ionizable lipids. biomaterials.org This biocatalytic approach offers high chemical yields and purity while minimizing the use of harsh reagents and solvents.

Furthermore, the development of modular, one-pot synthesis strategies, such as the Passerini three-component reaction (P-3CR), is enabling the rapid and efficient creation of diverse libraries of ionizable lipids. pnas.org These modern synthetic methodologies not only accelerate the discovery of new and improved lipid derivatives but also align with the principles of green chemistry by improving efficiency and reducing the environmental footprint of the manufacturing process. The combination of sustainable synthesis of the lipid components and scalable manufacturing of the final nanoparticle formulation is crucial for the future development and widespread application of therapies based on the Heptatriaconta-6,9,28,31-tetraen-19-ol scaffold.

Q & A

Q. What are the critical steps in synthesizing DLin-MC3-DMA, and how do reaction conditions influence yield and purity?

The synthesis involves coupling (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol with 4-(dimethylamino)butanoic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF. Key steps include:

- Temperature control (0°C during reagent addition to minimize side reactions).

- Purification via flash chromatography (silica gel, 20% methanol in DCM with 1% NH4OH) to isolate the cationic lipid .

- Yield optimization (typically 78%) depends on stoichiometric ratios and avoiding hydrolysis of the ester bond during workup .

Q. How is DLin-MC3-DMA characterized structurally, and what analytical methods validate its purity?

- NMR spectroscopy confirms double-bond geometry (δ 5.3–5.4 ppm for Z-configured alkenes) and dimethylamino group integration (δ 3.00 ppm, 6H) .

- Mass spectrometry (e.g., ESI-MS) verifies molecular weight (642.09 g/mol) .

- HPLC (≥95–98% purity) detects impurities such as oxidation byproducts or unsaturated bond degradation .

Q. What is the standard protocol for formulating lipid nanoparticles (LNPs) using DLin-MC3-DMA?

LNPs are prepared via microfluidic mixing:

- Combine DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 .

- Rapidly mix with mRNA/siRNA in sodium acetate buffer (pH 4.0) to induce self-assembly.

- Dialyze against PBS to remove ethanol and stabilize LNPs at physiological pH .

Advanced Research Questions

Q. How does the pKa of DLin-MC3-DMA influence endosomal escape and transfection efficiency?